2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide
Overview
Description
Synthesis Analysis
The synthesis of some new (E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones directly linked to either pyrazole, pyrazoline, pyrazolidine counterparts, or to substituted thio and hydrazono functionalities is described . Six of the newly synthesized compounds were selected by the National Cancer Institute (NCI) to be evaluated for their in vitro antitumor activity .Scientific Research Applications
Bioactive Heteroaryl-Substituted Compounds
Compounds like 2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide, characterized by the presence of furan-2-yl substituents, have shown significant importance in the field of medicinal chemistry. These compounds are part of a broader class of heteroaryl-substituted nucleobases, nucleosides, and their analogues, which have been extensively studied for their bioactive properties. The furan and thiophene moieties, in particular, have been identified as crucial structural units in the design of bioactive molecules. Research has demonstrated that the incorporation of heteroaryl substituents like furan-2-yl into purine and pyrimidine nucleobases and nucleosides can significantly affect their medicinal properties. These modifications have been explored for their potential antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The studies highlight the strategic bioisosteric replacement of aryl substituents with heteroaryl ones to optimize activity and selectivity of the compounds (Ostrowski, 2022).
Iodide Polytypism and Its Implications
Another aspect of scientific research that indirectly relates to compounds such as this compound involves the study of polytypism in materials like lead iodide. Polytypism refers to the phenomenon where a material can exist in several structural forms (polytypes) due to different ways of stacking atomic layers. Understanding the polytypism of iodides, such as lead iodide, is crucial for both fundamental research and technological applications, including photovoltaic cells and detectors. The detailed examination of polytypism contributes to the knowledge of how iodides can form various structural arrangements, impacting their electronic properties and utility in various applications. Although this research primarily focuses on lead iodide, the methodologies and insights gained can be applicable to the broader field of iodide-containing compounds, including organic iodides (Beckmann, 2010).
Valorization of Furan Derivatives
The valorization of furan derivatives, including the conversion of biomass to furan-based chemicals, represents a significant area of research with environmental and industrial implications. Furan derivatives, obtained from renewable resources, are pivotal in the development of sustainable chemicals, polymers, and fuels. Studies have highlighted the synthesis and application potential of furan compounds derived from plant biomass, such as 5-hydroxymethylfurfural (HMF) and its derivatives. These furan derivatives serve as platform chemicals for producing a wide range of materials, including new generations of polymers and functional materials, demonstrating the importance of furan-containing compounds like this compound in sustainable chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
Properties
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO.HI/c1-13-9-3-2-5-11(13)7-8-12-6-4-10-14-12;/h2-10H,1H3;1H/q+1;/p-1/b8-7+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJVOUJFXDASNG-USRGLUTNSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=CO2.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=CO2.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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